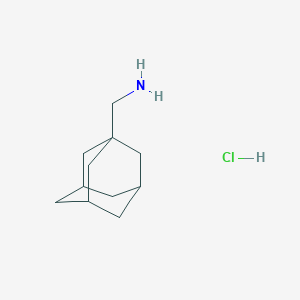

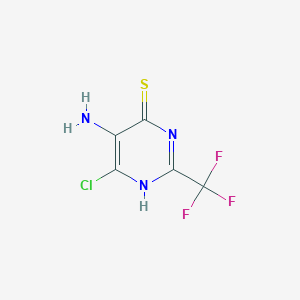

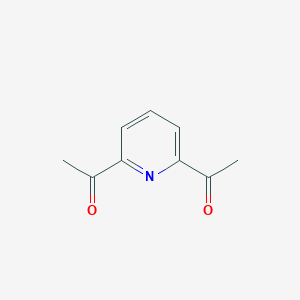

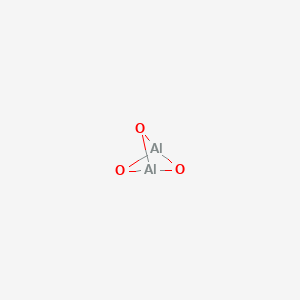

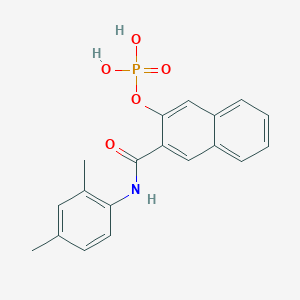

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep reactions, including the use of various reagents and conditions to introduce specific functional groups or to construct the pyrimidine ring itself. For instance, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine showcased a facile three-step procedure involving cyclization, chlorination, and nucleophilic substitution reactions, suggesting a potential pathway for the synthesis of the compound of interest through analogous methods (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar ring system, which can engage in various intermolecular interactions, such as hydrogen bonding, halogen interactions, and π-π stacking. These interactions significantly influence the crystal packing and, consequently, the physical properties of these compounds. For example, the analysis of 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine highlighted hydrogen-bonded sheets built from centrosymmetric rings, indicating a structural motif that could be relevant to the compound (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are pivotal in modifying the pyrimidine core to yield new compounds with different substituents. The reactivity is often influenced by the electronic effects of substituents on the pyrimidine ring, as well as by the steric hindrance they may introduce. The study on perhalogenated pyrimidine scaffolds, for instance, discussed the regioselectivity of nucleophilic aromatic substitution processes involving nitrogen-centered nucleophiles, providing insights into the chemical behavior and reactivity of such compounds (Parks et al., 2008).

Applications De Recherche Scientifique

Synthesis and Structural Studies

Complex Formation and Structural Characterization : The interaction of similar compounds with molecular iodine has been studied, leading to the formation of n–σ* complexes. These have been analyzed using UV-spectroscopy and X-ray diffraction to understand their crystal structure (Chernov'yants et al., 2011).

Antimicrobial Activity : Compounds structurally related to 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione have been synthesized and tested for their antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Cation Tautomerism and Disorder Studies : Research on pyrimidines, including those with structural similarities to the compound , has provided insights into cation tautomerism, twinning, and disorder in crystalline structures, which is significant for understanding drug action and molecular recognition processes (Rajam et al., 2017).

Functionalization of Pyrimidines : Studies have shown that pyrimidyllithium species, akin to the compound , can be functionalized to produce various derivatives, which are significant in pharmaceutical and chemical research (Schlosser, Lefebvre, & Ondi, 2006).

Cocrystal Design : Research on cocrystals involving similar pyrimidine units has been conducted, focusing on their formation and characterization by X-ray diffraction, which is crucial for pharmaceutical formulation and material science (Rajam et al., 2018).

Synthesis of Polyfunctional Pyrimidine Systems : The compound has been used as a scaffold for synthesizing functionalized pyrimidine systems, assessing its suitability in regioselective nucleophilic aromatic substitution processes (Parks, Sandford, Christopher, & Miller, 2008).

Pharmaceutical and Biological Studies

Anticancer Activity : Thiazolo[4,5-d]pyrimidine derivatives, closely related to the compound , have been synthesized and evaluated for their potential anticancer activity, showing promise in the development of new anticancer drugs (Becan, Pyra, Rembiałkowska, & Bryndal, 2022).

Antibacterial Evaluation : Similar compounds have been synthesized and subjected to antibacterial evaluations, contributing to the search for new antibacterial agents (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).

Propriétés

IUPAC Name |

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFDKSHBPFNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408620 |

Source

|

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione | |

CAS RN |

1598-59-0 |

Source

|

| Record name | NSC57025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)

![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)